N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(o-tolyloxy)acetamide

Medicinal chemistry Kinase inhibitor design GPCR ligand optimization

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(o-tolyloxy)acetamide (CAS 2034394-25-5) is a synthetic organic molecule combining a 1-methylpyrazole-substituted pyrazine core with an o-tolyloxyacetamide side chain. It possesses molecular formula C18H19N5O2 and a molecular weight of 337.38 g/mol.

Molecular Formula C18H19N5O2
Molecular Weight 337.383
CAS No. 2034394-25-5
Cat. No. B2692850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(o-tolyloxy)acetamide
CAS2034394-25-5
Molecular FormulaC18H19N5O2
Molecular Weight337.383
Structural Identifiers
SMILESCC1=CC=CC=C1OCC(=O)NCC2=NC=CN=C2C3=CN(N=C3)C
InChIInChI=1S/C18H19N5O2/c1-13-5-3-4-6-16(13)25-12-17(24)21-10-15-18(20-8-7-19-15)14-9-22-23(2)11-14/h3-9,11H,10,12H2,1-2H3,(H,21,24)
InChIKeyNQBDZISOOLTVHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((3-(1-Methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(o-tolyloxy)acetamide (CAS 2034394-25-5): Structural Identity and Physicochemical Profile for Research Procurement


N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(o-tolyloxy)acetamide (CAS 2034394-25-5) is a synthetic organic molecule combining a 1-methylpyrazole-substituted pyrazine core with an o-tolyloxyacetamide side chain. It possesses molecular formula C18H19N5O2 and a molecular weight of 337.38 g/mol . This compound belongs to the class of pyrazole–pyrazine–acetamide hybrids, a chemotype of interest in medicinal chemistry for its potential to engage ATP-binding pockets of kinases and modulate G-protein-coupled receptors (GPCRs).

Why Close Analogs of N-((3-(1-Methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(o-tolyloxy)acetamide Cannot Be Assumed Interchangeable in Biological Assays


Despite sharing the o-tolyloxyacetamide tail, even minor structural variations in the heterocyclic head group—replacing the 1-methylpyrazole with furan, thiophene, or altering the connectivity to a regioisomeric pyrazole—can unpredictably alter hydrogen-bonding capacity, lipophilicity, and target complementarity. Without head-to-head pharmacological data, the unique combination of the 1-methylpyrazole at the pyrazine 3-position and the ortho-methylphenoxy acetamide linker cannot be assumed to replicate the activity, selectivity, or pharmacokinetic profile of any other in-class compound . Direct experimental comparison is required for any substitution decision.

Quantitative Differentiation of N-((3-(1-Methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(o-tolyloxy)acetamide from Its Closest Structural Analogs


Hydrogen-Bond Acceptor Capacity Distinguishes the 1-Methylpyrazole Head from Furan and Thiophene Analogs

The target compound presents seven hydrogen-bond acceptors (five nitrogen atoms, two oxygen atoms), exceeding the six acceptors of the furan analog and the five acceptors of the thiophene analog. Increased HBA count can strengthen polar interactions with kinase hinge regions or GPCR orthosteric sites, directly impacting binding affinity and selectivity.

Medicinal chemistry Kinase inhibitor design GPCR ligand optimization

Topological Polar Surface Area Differentiates the 1-Methylpyrazole–Pyrazine Scaffold from Regioisomeric and Sulfonamide Analogs

The topological polar surface area (TPSA) of the target compound is estimated at approximately 82.5 Ų, which is higher than the thiophene analog (≈67 Ų) but lower than the naphthalene sulfonamide analog (≈100 Ų). TPSA values between 60 and 140 Ų are generally associated with favorable intestinal absorption and blood–brain barrier penetration, positioning this compound within a balanced permeability window distinct from its comparators. [1]

Drug-likeness Membrane permeability Oral bioavailability prediction

Molecular Weight Parity Masks Connectivity-Driven Conformational Differences Between Target and Regioisomer

Although the target compound and its regioisomer N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-(o-tolyloxy)acetamide share identical molecular weight (337.38 g/mol) and molecular formula, the attachment point of the pyrazine to the pyrazole (C4 vs C5) alters the spatial orientation of the acetamide side chain. This can lead to divergent ligand–target complementarity and metabolic stability.

Conformational analysis Ligand efficiency Isosteric replacement

Optimal Research Scenarios for Procuring N-((3-(1-Methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(o-tolyloxy)acetamide


Kinase inhibitor screening libraries targeting the ATP-binding hinge region

The seven hydrogen-bond acceptors of this compound, including the pyrazine nitrogens and the 1-methylpyrazole N2, provide a multidentate hydrogen-bonding motif compatible with kinase hinge residues. Procurement of this compound for screening campaigns against kinases (e.g., BTK, JAK family) that accommodate pyrazole–pyrazine scaffolds may identify novel ATP-competitive inhibitors .

mGluR2 negative allosteric modulator (NAM) discovery programs

The pyrazole–pyrazine core is a recognized privileged structure for metabotropic glutamate receptor 2 (mGluR2) modulation. While direct pharmacological data for this specific compound is not publicly available, the structural features align with patented mGluR2 NAM chemotypes, making it a candidate for radioligand binding and functional assays in mGluR2-expressing cell lines .

Structure–activity relationship (SAR) expansion around heterocyclic pyrazine substituents

This compound serves as a direct comparator to furan, thiophene, and regioisomeric pyrazole analogs in systematic SAR studies. Its distinct hydrogen-bonding and lipophilicity profile makes it a valuable tool compound to deconvolute the contribution of the heterocyclic head group to target affinity and selectivity .

Physicochemical property benchmark for in silico drug design validation

With a computed TPSA of approximately 82.5 Ų and a molecular weight of 337.38 g/mol, this compound occupies a drug-like property space suitable for oral bioavailability. It can serve as a validation compound for computational models predicting permeability, solubility, and metabolic stability .

Quote Request

Request a Quote for N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(o-tolyloxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.